Vps34-IN-1

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Vps34-IN-1 involves complex biochemical processes. It is synthesized from phosphatidylinositol (PtdIns) by PIK3C3C/VPS34 in mammals or Vps34 in yeast . The enzyme is incorporated into two mutually exclusive complexes: complex I for autophagy, composed of VPS34/Vps34-Vps15/Vps15-Beclin 1/Vps30-ATG14L/Atg14 (mammals/yeast), and complex II for endocytic pathways, in which ATG14L/Atg14 is replaced with UVRAG/Vps38 (mammals/yeast) .Chemical Reactions Analysis

Vps34-IN-1 inhibits the phosphorylation of PtdIns by recombinant insect cell expressed Vps34-Vps15 complex . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .Applications De Recherche Scientifique

Cancer Treatment

Vps34-IN-1: has shown promise in cancer therapy by inhibiting tumor growth and improving survival in multiple cancer models. It targets Vps34, which is involved in autophagy flux, a process that cancer cells can exploit for survival. By inhibiting Vps34, the drug can disrupt this survival pathway, leading to decreased tumor growth and weight, and improved survival rates in mice models .

Immunotherapy Enhancement

The inhibition of Vps34 can reprogram cold tumors into hot inflamed ones, making them more susceptible to immunotherapies. Vps34-IN-1 enhances the infiltration of antitumor immune effector cells, thereby improving the efficacy of anti–PD-1/PD-L1 immunotherapy. This reprogramming is crucial for the success of immunotherapies in treating various cancers .

Acute Myeloid Leukemia (AML)

Vps34-IN-1: exhibits antileukemic activity in AML by inducing apoptosis in AML cells without affecting normal CD34+ hematopoietic cells. It requires complete and acute inhibition of Vps34 for its antileukemic activity, highlighting its potential as a targeted therapy for AML treatment .

Autophagy Regulation

As a selective inhibitor of Vps34, Vps34-IN-1 plays a significant role in regulating autophagy. Autophagy is a cellular degradation process that is essential for maintaining cellular homeostasis. By inhibiting Vps34, the drug can modulate autophagy, which has implications for diseases where autophagy is dysregulated .

Vesicular Trafficking

Vps34 is a key player in vesicular trafficking, and its inhibition by Vps34-IN-1 can impair this process. This has significant implications for diseases where vesicular trafficking is a factor, such as neurodegenerative diseases and certain types of cancer .

mTORC1 Signaling

Vps34-IN-1: has been found to impair mTORC1 signaling, a pathway that is crucial for cell growth and metabolism. This impairment can have therapeutic implications for conditions where mTORC1 is overactive, such as in tuberous sclerosis complex and certain cancers .

Safety And Hazards

Propriétés

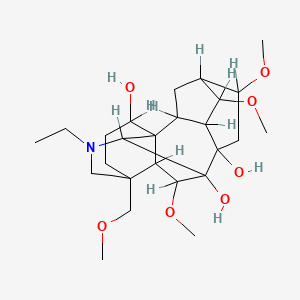

IUPAC Name |

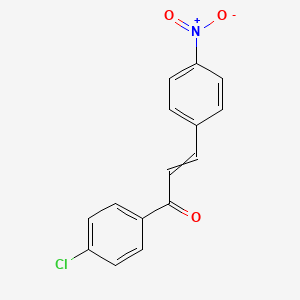

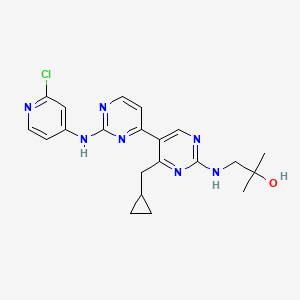

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNXKZVIZARMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vps34-IN-1 | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)

![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)

![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)